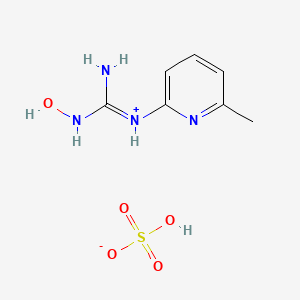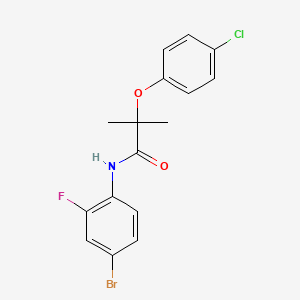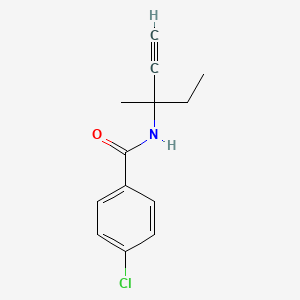
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt), also known as HMPG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair.
Mecanismo De Acción
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) inhibits PARP by binding to the enzyme's catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a selective inhibitor of PARP1 and PARP2, which are the two most abundant isoforms of the enzyme.
Biochemical and Physiological Effects:
Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to induce cell death in cancer cells and sensitize them to DNA-damaging agents. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in humans is still in the early stages of development and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA damage repair and other biological processes. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. Additionally, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has a short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in scientific research. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target both PARP and other DNA repair pathways. Additionally, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in animal models of disease may provide insights into the role of PARP in various pathological conditions. Overall, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a valuable tool for studying the role of PARP in DNA damage repair and has the potential to lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with guanidine hydrochloride, followed by oxidation with hydrogen peroxide to yield the desired product. The final step involves the addition of sulfuric acid to produce the sulfate salt of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt). The purity of the compound can be increased by recrystallization from water.
Aplicaciones Científicas De Investigación
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been extensively used in scientific research as a tool to study the role of PARP in DNA damage repair. PARP is an enzyme that is activated in response to DNA damage and plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been used to study the role of PARP in other biological processes, such as inflammation and neurodegeneration.
Propiedades
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)


![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)